molecular formula C6H11NO3 B13035660 methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate

methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate

Cat. No.: B13035660
M. Wt: 145.16 g/mol
InChI Key: HBMQZGBGMKXGBN-RFZPGFLSSA-N
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Description

Methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chemoenzymatic synthesis, which employs lipase-mediated resolution protocols to achieve high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound often involve the use of chiral precursors and catalysts to ensure the desired stereochemistry. The process may include steps such as ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .

Scientific Research Applications

Methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes and dyslipidemia.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups at positions 2 and 5.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

Methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives. Its ability to interact with enantioselective proteins and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate

InChI

InChI=1S/C6H11NO3/c1-10-6(9)4-2-7-3-5(4)8/h4-5,7-8H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

HBMQZGBGMKXGBN-RFZPGFLSSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1O

Canonical SMILES

COC(=O)C1CNCC1O

Origin of Product

United States

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